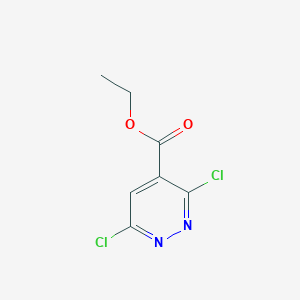

Ethyl 3,6-dichloropyridazine-4-carboxylate

Description

Significance of the Pyridazine (B1198779) Scaffold in Modern Chemical Research

The pyridazine scaffold is a privileged structure in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The presence of the two adjacent nitrogen atoms allows for multiple points of interaction with biological targets, making it a valuable core for the design of novel therapeutic agents.

Researchers have successfully incorporated the pyridazine moiety into compounds demonstrating a wide spectrum of pharmacological effects. These include, but are not limited to, antimicrobial, antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The versatility of the pyridazine ring system allows for the synthesis of large libraries of compounds for screening, accelerating the discovery of new drug candidates.

Table 1: Selected Biological Activities of Pyridazine Derivatives

| Biological Activity | Example Application Area |

|---|---|

| Anticancer | Development of kinase inhibitors for cancer therapy |

| Antihypertensive | Management of high blood pressure |

| Antimicrobial | Treatment of bacterial and fungal infections |

| Anti-inflammatory | Alleviation of inflammation-related conditions |

Overview of Dichloropyridazine Derivatives in Medicinal and Agrochemical Fields

Within the vast family of pyridazine compounds, dichloropyridazine derivatives, particularly 3,6-dichloropyridazine (B152260), serve as crucial intermediates in organic synthesis. The two chlorine atoms are reactive sites that can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

This reactivity makes dichloropyridazines valuable building blocks in both the pharmaceutical and agrochemical industries. In medicinal chemistry, they are used to construct novel molecules with potential therapeutic applications, including antimicrobial and antitumor agents, as well as compounds targeting the central nervous system. For instance, 3,6-dichloropyridazine is a key starting material for the synthesis of various biologically active molecules. google.com

In the agrochemical sector, dichloropyridazine derivatives are instrumental in the development of new herbicides and fungicides. google.com The ability to readily modify the pyridazine core allows for the fine-tuning of the biological activity and selectivity of these agricultural products, leading to more effective and environmentally benign crop protection solutions. chemscene.com

Research Context of Ethyl 3,6-dichloropyridazine-4-carboxylate within Pyridazine Chemistry

This compound emerges as a key second-generation intermediate, derived from 3,6-dichloropyridazine-4-carboxylic acid. bldpharm.comgoogleapis.com Its specific structure, featuring reactive chlorine atoms at the 3 and 6 positions and an ethyl ester at the 4 position, makes it a highly valuable precursor for the synthesis of more complex, biologically active molecules.

The primary research context for this compound is its role as a versatile building block in the development of novel pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are being investigated for the treatment of various disorders, including those of the central nervous system. googleapis.com In the agrochemical field, it serves as a starting material for the creation of new fungicidal compounds, highlighting its importance in the development of next-generation crop protection agents. google.comgoogle.com

The synthesis of this compound is typically achieved through the esterification of 3,6-dichloropyridazine-4-carboxylic acid. googleapis.com The presence of the two chlorine atoms allows for subsequent selective substitution reactions, enabling chemists to introduce a variety of molecular fragments and build complex molecular architectures. This strategic positioning of reactive sites underscores the compound's significance as a pivotal intermediate in multi-step synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dichloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWIASCXKZVAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576449 | |

| Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34127-22-5 | |

| Record name | Ethyl 3,6-dichloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,6 Dichloropyridazine 4 Carboxylate

Strategies for the Preparation of Ethyl 3,6-dichloropyridazine-4-carboxylate

The synthesis of this compound can be achieved through several strategic pathways, each starting from different precursors and employing distinct chemical reactions. These methods include the direct esterification of the corresponding carboxylic acid, oxidation of a methyl group on the pyridazine (B1198779) ring, and the construction of the dichloropyridazine ring itself through chlorination.

Esterification Approaches from 3,6-Dichloropyridazine-4-carboxylic Acid

A primary and straightforward method for the preparation of this compound is the esterification of 3,6-dichloropyridazine-4-carboxylic acid. This transformation can be accomplished using standard esterification protocols.

One common approach is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, for milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification at room temperature. orgsyn.org This method is particularly useful for substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification. orgsyn.org

Table 1: Comparison of Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure | Reversible reaction, requires excess alcohol, harsh conditions |

| DCC Coupling | Ethanol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields | DCC is an allergen, formation of dicyclohexylurea byproduct |

Oxidation Routes from Methylpyridazine Precursors (e.g., 3,6-dichloro-4-methylpyridazine)

Another synthetic strategy involves the oxidation of a methyl group at the 4-position of the pyridazine ring to a carboxylic acid, which is then esterified. For instance, 3,6-dichloro-4-methylpyridazine (B106839) can serve as a precursor. The methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 3,6-dichloropyridazine-4-carboxylic acid can then be subjected to esterification as described in the previous section.

A related approach involves the synthesis of substituted methyl pyridazine-4-carboxylates from 1,4-dihydropyridazine derivatives, which are subsequently oxidized with potassium permanganate to yield the aromatic pyridazine-4-carboxylate. researchgate.net While this is not a direct oxidation of a methyl group on the aromatic ring, it represents a viable route to the carboxylate functionality at the 4-position.

Chlorination Methods for Pyridazine Ring Formation (e.g., from dihydroxypyridazine)

The formation of the dichloropyridazine core is a crucial step that can be achieved through the chlorination of a dihydroxy pyridazine precursor. For example, the corresponding 3,6-dihydroxypyridazine-4-carboxylic acid ethyl ester can be treated with a chlorinating agent to replace the hydroxyl groups with chlorine atoms.

A widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). google.comchemicalbook.com The reaction is typically carried out by heating the dihydroxy precursor in excess phosphorus oxychloride. google.com This method is a standard procedure for converting hydroxyheterocycles into their chloro-derivatives. google.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used. google.com

Table 2: Common Chlorinating Agents for Hydroxyheterocycles

| Chlorinating Agent | Formula | Typical Conditions | Notes |

| Phosphorus Oxychloride | POCl₃ | Heating in excess reagent | Widely used, effective |

| Phosphorus Pentachloride | PCl₅ | Can be used as an alternative | Generates POCl₃ as a byproduct |

| N-Chlorosuccinimide | NCS | Used in the presence of an acid catalyst | Milder alternative, less common for this specific transformation |

Chemical Transformations and Derivatization Reactions of this compound

The presence of two reactive chlorine atoms and an ethyl ester group makes this compound a versatile intermediate for further chemical modifications.

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Core

The pyridazine ring is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles. The position of substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For example, reaction with an amine can lead to the formation of aminopyridazine derivatives. The regioselectivity of the substitution is influenced by the electronic effects of the ester group and the inherent reactivity of the positions on the pyridazine ring.

Table 3: Examples of Nucleophilic Aromatic Substitution on Dichloropyridazines

| Nucleophile | Product Type | Significance |

| Amines (R-NH₂) | Aminopyridazines | Important scaffolds in medicinal chemistry |

| Alkoxides (R-O⁻) | Alkoxypyridazines | Used to modify electronic properties |

| Thiols (R-SH) | Thioetherpyridazines | Introduction of sulfur-containing functional groups |

Hydrolysis and Transesterification Pathways of the Ethyl Ester

The ethyl ester group of the title compound can be readily transformed through hydrolysis or transesterification.

Hydrolysis of the ester to the corresponding carboxylic acid (3,6-dichloropyridazine-4-carboxylic acid) can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous acidic solution, which is the reverse of Fischer esterification. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, also known as saponification, is carried out by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org This reaction is generally irreversible and proceeds to completion. libretexts.org

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. This reaction is useful for modifying the ester group to alter the physical or chemical properties of the molecule. masterorganicchemistry.com

Amide Formation and Related Condensation Reactions

The ester group at the 4-position of this compound is amenable to standard transformations such as aminolysis to form the corresponding amides. These reactions typically involve the direct condensation of the ester with a primary or secondary amine. The reaction can be carried out by heating a mixture of the ester and the amine, sometimes in a suitable solvent like acetonitrile (B52724). This transformation is a key step in the synthesis of various biologically active compounds.

In a representative example related to the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, a similar starting material, ethyl 4,6-dichloropyridazine-3-carboxylate, was reacted with 6-tert-butylpyridin-2-amine. google.com The mixture was heated in acetonitrile at 130 °C, leading to the displacement of one of the chloro groups via a nucleophilic aromatic substitution, followed by the likely aminolysis of the ester, although the patent focuses on the initial substitution. google.com Generally, direct conversion of the ester to the amide requires forcing conditions. A more common approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using activating agents.

Table 1: Representative Amide Formation from a Related Dichloropyridazine Carboxylate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|

Note: This table illustrates a nucleophilic aromatic substitution reaction on a closely related isomer, which is a common first step before or concurrent with potential amide formation in such syntheses.

Catalytic Cross-Coupling Methodologies for Substituted Pyridazines (e.g., Suzuki Arylation)

The two chlorine atoms on the pyridazine ring of this compound offer opportunities for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The regioselectivity of these reactions on dichloropyridazines is a subject of considerable interest. For 3,5-dichloropyridazines, the selectivity of the Suzuki monocoupling can be controlled by the choice of the palladium ligand. nih.gov For instance, using dppf as a ligand can favor coupling at the 3-position, while Qphos can direct the reaction to the 5-position. researchgate.net

In the case of 3,6-dichloropyridazines, the two chlorine atoms are electronically distinct due to their positions relative to the ring nitrogen atoms. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further influences the reactivity of the C-Cl bonds. Generally, in dihaloheteroarenes, the halide adjacent to a nitrogen atom is more reactive in palladium-catalyzed cross-couplings. nsf.gov However, steric hindrance and the specific catalytic system employed can alter this selectivity. nsf.gov

While specific studies on the Suzuki arylation of this compound are not extensively detailed in the provided literature, the principles from related systems suggest that selective monocoupling or double coupling with arylboronic acids is feasible. A typical Suzuki coupling reaction would involve the dichloropyridazine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Na₂CO₃) in a solvent mixture like toluene/water or dioxane/water.

Table 2: General Conditions for Suzuki Cross-Coupling of Dichloropyridazines

| Dichloropyridazine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(OAc)₂ / dppf | K₃PO₄ | Dioxane | 3-Aryl-5-chloropyridazine | nih.govresearchgate.net |

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(OAc)₂ / Qphos | K₃PO₄ | Dioxane | 5-Aryl-3-chloropyridazine | nih.govresearchgate.net |

Heterocyclic Ring Annulation and Fused Pyridazine Systems

This compound and its isomers are valuable precursors for the synthesis of fused heterocyclic systems, such as pyridopyridazines. These fused systems are of interest in medicinal chemistry. A multi-step synthesis starting from a related isomer, ethyl 4,6-dichloropyridazine-3-carboxylate, demonstrates a pathway to a pyridopyridazine (B8481360) core. researchgate.net

The synthesis begins with a regioselective nucleophilic substitution of the chlorine at the 4-position with a malonate derivative. researchgate.net This is followed by further transformations, including a cyclocondensation step, to build the new fused ring. In a specific example, ethyl 4,6-dichloropyridazine-3-carboxylate was converted to a dihydroxypyridopyridazine through a sequence involving reaction with t-butyl ethyl malonate, acid-catalyzed decarboxylation, and subsequent cyclocondensation with ammonia (B1221849) in methanol. researchgate.net This dihydroxy intermediate can then be further functionalized. This type of ring annulation, where the pyridazine serves as the foundation for building a new heterocyclic ring, highlights the utility of dichloropyridazine carboxylates in constructing complex polycyclic scaffolds.

Table 3: Synthesis of a Fused Pyridopyridazine System

| Starting Material | Reagents | Key Intermediate | Final Ring System | Reference |

|---|

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR analysis of Ethyl 3,6-dichloropyridazine-4-carboxylate confirms the presence and arrangement of all non-exchangeable protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays three distinct signals corresponding to the different proton environments within the molecule. googleapis.com

A singlet is observed at approximately 7.88 ppm, which is attributed to the lone aromatic proton on the pyridazine (B1198779) ring (H-5). googleapis.com The ethyl ester group gives rise to two signals: a quartet at 4.50 ppm, corresponding to the two methylene (B1212753) protons (-CH₂-), and a triplet at 1.46 ppm, representing the three methyl protons (-CH₃). googleapis.com The splitting pattern (quartet and triplet) is a classic ethyl group signature, resulting from the spin-spin coupling between the adjacent methylene and methyl protons, with coupling constants (J) of 7.0 Hz and 7.2 Hz, respectively. googleapis.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.88 | Singlet (s) | N/A | 1H | Pyridazine Ring Proton (H-5) |

| 4.50 | Quartet (q) | 7.0 | 2H | Methylene Protons (-OCH₂CH₃) |

| 1.46 | Triplet (t) | 7.2 | 3H | Methyl Protons (-OCH₂CH₃) |

While specific experimental data for the ¹³C NMR spectrum of this compound is not widely published, the expected chemical shifts can be predicted based on the functional groups present. A proton-decoupled ¹³C NMR spectrum would be expected to show seven distinct signals, one for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester group would appear furthest downfield, typically in the 160-170 ppm range. The carbon atoms of the dichloropyridazine ring would resonate in the aromatic region (approximately 120-160 ppm), with the carbons directly bonded to chlorine atoms (C-3 and C-6) being significantly influenced by the halogen's electronegativity. The carbon of the ethyl group attached to the oxygen atom (-OCH₂) would be expected around 60-70 ppm, while the terminal methyl carbon (-CH₃) would be found in the most upfield region, typically 10-20 ppm.

| Carbon Assignment | Expected Chemical Shift Range (δ ppm) |

|---|---|

| Ester Carbonyl (C=O) | 160 - 170 |

| Pyridazine Ring Carbons (C-Cl) | 145 - 160 |

| Pyridazine Ring Carbons (C-H, C-COOEt) | 120 - 140 |

| Methylene Carbon (-OCH₂) | 60 - 70 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Vibrational Spectroscopy: FT-IR and Raman Analysis for Functional Group Identification

The most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester group, typically found in the 1720-1750 cm⁻¹ region. The C-O single bond stretching of the ester would appear in the 1100-1300 cm⁻¹ range. Vibrations associated with the dichloropyridazine ring, including C=N and C=C stretching, are expected between 1400 and 1600 cm⁻¹. The C-Cl stretching modes would be observed at lower wavenumbers, generally in the 600-800 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be visible just below 3000 cm⁻¹. Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the non-polar bonds and symmetric vibrations of the pyridazine ring. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | -C(=O)O- | 1720 - 1750 | Strong |

| C=N / C=C Stretch (Aromatic) | Pyridazine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | -C-O- | 1100 - 1300 | Strong |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium-Strong |

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation methods, it provides unparalleled sensitivity and specificity.

LC-MS analysis is a powerful tool for confirming the identity and purity of this compound. Using electrospray ionization (ESI), a soft ionization technique, the molecule can be detected with minimal fragmentation. Experimental data confirms the presence of the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 221.1. googleapis.com This observation is in excellent agreement with the calculated monoisotopic mass of 221.0 for the protonated species (C₇H₇Cl₂N₂O₂⁺), providing strong evidence for the compound's elemental formula. googleapis.com The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the molecular identity.

| Ion Type | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 221.0 | 221.1 | LCMS (ESI) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an advancement over conventional LC-MS, offering significantly improved resolution, higher sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures.

While specific UPLC-MS studies on this compound are not detailed in the literature, this technique would be ideally suited for its analysis. A UPLC-MS method could be developed for rapid purity assessment, quantitative analysis in complex matrices, or for identifying potential impurities and degradation products. The enhanced chromatographic separation provided by UPLC would allow for the resolution of closely related isomers or byproducts that might not be separated by standard HPLC, ensuring a more accurate and comprehensive characterization of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile molecules such as this compound. This method allows for the accurate determination of the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.

In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer through a capillary at a high electrical potential. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, with a monoisotopic mass of 219.980633 g/mol , various adducts are predicted to be observed in the mass spectrum, depending on the solvent system and additives used. The predicted mass-to-charge ratios (m/z) for several common adducts are presented in Table 1. The detection of the protonated molecule, [M+H]⁺, is a common observation in positive ion mode ESI-MS and serves as a primary indicator of the compound's molecular weight.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 220.98792 |

| [M+Na]⁺ | 242.96986 |

| [M+NH₄]⁺ | 238.01446 |

| [M+K]⁺ | 258.94380 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of structurally related compounds provides insight into the type of data that can be obtained. For instance, the crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, was determined and revealed detailed conformational features and intermolecular interactions. nih.govresearchgate.net A hypothetical table of crystallographic data that could be expected for this compound is presented in Table 2, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

Such a crystallographic study would definitively confirm the connectivity of the atoms in this compound, including the relative positions of the chloro and carboxylate substituents on the pyridazine ring. Furthermore, it would reveal details about the planarity of the pyridazine ring and the conformation of the ethyl ester group. Analysis of the crystal packing would also elucidate any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used in the pharmaceutical and chemical industries for the determination of the purity of synthesized compounds. Commercial suppliers of this compound often specify a purity of ≥95%, as determined by HPLC, underscoring the importance of this technique. researchgate.net

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is then pumped through the column at high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

For a compound like this compound, a reversed-phase HPLC method would be a common choice for purity assessment. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobicity of the analytes.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a typical method could employ the parameters outlined in Table 3. The retention time of the main peak would be used to identify the compound, and the peak area would be used to quantify its concentration and, thereby, its purity. The presence of other peaks would indicate impurities.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The development and validation of such an HPLC method would be a critical step in the quality control of this compound, ensuring its suitability for further research and application.

Computational and Quantum Chemical Investigations of Ethyl 3,6 Dichloropyridazine 4 Carboxylate

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules, including pyridazine (B1198779) derivatives. gsconlinepress.com This approach is used to determine optimized molecular geometries, electronic properties, and predict the outcomes of chemical reactions. gsconlinepress.comtandfonline.com For compounds similar to Ethyl 3,6-dichloropyridazine-4-carboxylate, such as 3,6-dichloropyridazine-4-carboxylic acid (DPC), DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.gov

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. nih.govresearchgate.net This analysis provides a detailed picture of the bonding and electronic structure by examining the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a key measure of their significance.

In a study of the closely related 3,6-dichloropyridazine-4-carboxylic acid (DPC), NBO analysis revealed significant intramolecular interactions that contribute to the molecule's stability. nih.gov The most substantial interactions typically involve the delocalization of lone pair (LP) electrons from oxygen and nitrogen atoms to anti-bonding orbitals (π* and σ) of adjacent bonds. For instance, the interaction between the lone pair of an oxygen atom in the carboxyl group and the π anti-bonding orbital of the C=O bond is a major contributor to the stability of the ester group, a feature expected to be present in this compound as well.

These hyperconjugative interactions result in the delocalization of electron density, which strengthens the molecular structure. nih.gov The table below, based on data for the analogous DPC, illustrates typical stabilization energies from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O13 | π* (C11-O12) | 58.77 |

| LP (2) O12 | σ* (C11-O13) | 28.32 |

| π (C3-C4) | π* (N1-C6) | 21.04 |

| π (N1-C6) | π* (N2-C5) | 20.45 |

| Data derived from the analysis of 3,6-dichloropyridazine-4-carboxylic acid, a structurally similar compound. nih.gov |

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. gsconlinepress.com

A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. materialsciencejournal.org For 3,6-dichloropyridazine-4-carboxylic acid (DPC), theoretical studies have calculated these energies. nih.govresearchgate.net The HOMO is primarily localized over the pyridazine ring and the chlorine atoms, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. This distribution helps identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

The energies of these orbitals are also used to calculate other important quantum chemical parameters that describe global reactivity, as shown in the table below. gsconlinepress.com

| Parameter | Formula | Value (eV) for DPC |

| EHOMO | - | -7.56 |

| ELUMO | - | -2.63 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.93 |

| Ionization Potential (I) | -EHOMO | 7.56 |

| Electron Affinity (A) | -ELUMO | 2.63 |

| Global Hardness (η) | (I - A) / 2 | 2.46 |

| Global Softness (S) | 1 / (2η) | 0.20 |

| Electronegativity (χ) | (I + A) / 2 | 5.09 |

| Values are for the analogous 3,6-dichloropyridazine-4-carboxylic acid (DPC). nih.gov |

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to identify the electron density distribution around a molecule and predict its reactive sites. wolfram.comdeeporigin.com The MESP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate charge distribution. nih.gov Red areas signify regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are favorable for nucleophilic attack. researchgate.net Green regions represent neutral potential. wolfram.com

For molecules in the pyridazine family, MESP analysis clearly identifies the reactive centers. In the case of 3,6-dichloropyridazine-4-carboxylic acid, the most negative potential is concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atoms of the pyridazine ring. nih.gov These red-colored regions are the primary sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxyl group shows a region of positive potential (blue), indicating it is the most likely site for a nucleophilic attack. nih.gov This detailed mapping of the electrostatic landscape is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. deeporigin.com

Theoretical Prediction and Experimental Validation of Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. materialsciencejournal.org DFT calculations are widely used to compute vibrational frequencies (FT-IR and FT-Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comnih.gov

In the study of 3,6-dichloropyridazine-4-carboxylic acid (DPC), theoretical vibrational spectra were calculated using the B3LYP/6-311++G(d,p) method. nih.gov The computed frequencies were then scaled to correct for systematic errors inherent in the harmonic approximation used in the calculations. The resulting theoretical spectra showed excellent agreement with the experimentally recorded FT-IR and FT-Raman spectra, allowing for a detailed and unambiguous assignment of the vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net The comparison between the calculated and experimental chemical shifts for DPC confirmed the molecular structure and the accuracy of the computational model. nih.gov This synergy between theoretical prediction and experimental validation provides a high degree of confidence in the structural and electronic analysis of the molecule.

The table below shows a comparison of selected calculated and experimental vibrational frequencies for DPC.

| Assignment | FT-IR (Experimental) cm⁻¹ | FT-Raman (Experimental) cm⁻¹ | Wavenumber (Calculated) cm⁻¹ |

| O-H stretch | 3090 | - | 3090 |

| C-H stretch | 3065 | 3070 | 3069 |

| C=O stretch | 1735 | 1730 | 1734 |

| C=N stretch | 1580 | 1585 | 1581 |

| C-Cl stretch | 825 | 830 | 826 |

| Data derived from the analysis of 3,6-dichloropyridazine-4-carboxylic acid. nih.gov |

Pharmacological and Medicinal Chemistry Applications of Ethyl 3,6 Dichloropyridazine 4 Carboxylate and Its Derivatives

Antimicrobial Activity: Antibacterial and Antifungal Investigations

Derivatives of the pyridazine (B1198779) scaffold have demonstrated a broad spectrum of antimicrobial properties. researchgate.netrjptonline.org Novel series of pyridazinone derivatives have been synthesized and evaluated for their antibacterial efficacy against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Certain synthesized compounds within these series showed significant activity, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antimicrobial potency. For instance, the presence of an electron-withdrawing fluoro group at the para position of a phenyl ring attached to the pyridazine core was found to be more effective against Gram-negative bacteria. nih.gov Conversely, substituting it with an electron-donating methyl group resulted in a marked increase in activity against the Gram-positive bacterium S. aureus. nih.gov Further modifications, such as the hydrolysis of an ester group, have also been shown to increase antibacterial activity against Gram-negative bacteria. nih.gov The antifungal potential of pyridazine derivatives has also been noted, with some compounds showing efficacy against various phytopathogenic fungi. researchgate.netresearchgate.net

| Compound Series | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Compounds 7 and 13 showed the lowest MIC values, ranging from 3.74–8.92 µM. | nih.gov |

| Imidazo[1,2-b]pyridazine Derivatives | Phytopathogenic Fungi | Displayed excellent and broad-spectrum antifungal activities in in vitro bioassays. | researchgate.net |

| General Pyridazine Derivatives | Bacteria and Fungi | The pyridazine scaffold is recognized for its general antimicrobial properties. | researchgate.net |

While extensive research has confirmed the antimicrobial activity of pyridazine derivatives, detailed mechanistic studies for many of these compounds are still emerging. The primary mechanism is often related to the inhibition of essential microbial enzymes or disruption of cellular processes. For example, some studies suggest that these compounds may bind to bacterial receptor sites, an interaction facilitated by specific substituents like fluorine, thereby inhibiting bacterial growth. nih.gov The broad applicability and diverse biological activities suggest that different derivatives may operate through varied mechanisms, a field that warrants further investigation. rjptonline.orgnih.gov

Antiparasitic Efficacy Studies (e.g., Anti-malarial, Anti-trypanosomal)

The core structure of pyridazine and its analogs has been explored for its potential against parasitic diseases, most notably malaria. Although research on Ethyl 3,6-dichloropyridazine-4-carboxylate itself is limited in this area, related heterocyclic compounds have shown promise. For instance, pyridine-derived compounds, which share a similar nitrogen-containing heterocyclic core, have been investigated as antiplasmodial agents. nih.gov The discovery of novel antimalarial drugs is critical due to the spread of parasite resistance to existing therapies like artemisinin-based combinations. nih.gov

In a related context, novel dichloroindolizine carboxylates, synthesized using a dichloropyridine precursor, have been evaluated for their larvicidal activity against Anopheles arabiensis, a major malaria vector. malariaworld.org One compound in this series demonstrated larval mortality of 96.67%, comparable to the standard Temephos. malariaworld.org Molecular docking studies of these compounds suggested that their mechanism of action could involve the inhibition of key parasite targets such as calcium-dependent protein kinase-1 and acetylcholinesterase. malariaworld.org These findings highlight the potential of chlorinated heterocyclic scaffolds as a starting point for developing new antiparasitic agents. malariaworld.org

Anticancer and Antitumor Potency: Mechanistic Insights

The pyridazine scaffold is a prominent feature in a multitude of compounds designed and evaluated for anticancer activity. drugbank.comresearchgate.netnih.gov Derivatives have shown potent anti-proliferative effects against various human cancer cell lines, including those for breast, colon, and ovarian cancer. bohrium.comnih.gov The versatility of the pyridazine core allows for the development of targeted inhibitors that can interfere with numerous biological processes crucial for cancer progression. nih.gov Several pyridazine-based drugs are clinically approved or are in clinical trials, underscoring the therapeutic potential of this chemical class. drugbank.comresearchgate.net For example, 3,6-disubstituted pyridazine derivatives have been reported as potent inhibitors of cyclin-dependent kinase 2 (CDK2), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. drugbank.com

P38 MAP Kinase: Trisubstituted pyridazine derivatives have been developed as potent inhibitors of p38 MAP (mitogen-activated protein) kinase. nih.govresearchgate.net These inhibitors have demonstrated activity in cell-based assays and have shown efficacy in animal models of inflammatory diseases, which have links to cancer progression. nih.govresearchgate.net Certain isomers with specific substitution patterns show exceptionally high in vitro activity, with IC50 values ranging from 1-20 nM. nih.gov

HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. nih.govresearchgate.net Pyridine (B92270) and pyrazolopyridine derivatives have been discovered as selective and potent HPK1 inhibitors. nih.govacs.orgnih.gov One promising compound demonstrated strong enzymatic and cellular potency and favorable pharmacokinetic profiles. nih.govnih.gov The development of selective HPK1 inhibitors is a key challenge, and some pyridine-2-carboxamide analogues have shown excellent selectivity over related kinases. acs.org

SYK (Spleen Tyrosine Kinase): SYK is a non-receptor tyrosine kinase involved in immune signaling and is a target for inflammatory diseases and certain cancers, particularly B-cell malignancies. google.com Pyrido[3,4-b]pyrazine and other pyridazine amide derivatives have been identified as SYK inhibitors. google.comgoogle.com A novel, orally bioavailable pyridazine-based SYK inhibitor, RO9021, was shown to suppress various innate and adaptive immune responses and inhibit arthritis progression in a mouse model. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. bohrium.comnih.gov Pyridazine derivatives have been designed as potent VEGFR-2 inhibitors. nih.govresearchgate.net By replacing the core structure of known inhibitors like sorafenib (B1663141) with a pyridazine nucleus, researchers have developed novel compounds with nanomolar potency against VEGFR-2. nih.gov For instance, a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative exhibited a VEGFR-2 IC50 value of 60.7 nM. nih.gov

| Kinase Target | Derivative Class | Reported Potency (IC50) | Reference |

|---|---|---|---|

| P38 MAP Kinase | Trisubstituted Pyridazines | 1-20 nM | nih.gov |

| HPK1 | Pyrazolopyridine Derivatives | Ki values of <1.0 to 2.5 nM (binding assay) | nih.gov |

| SYK | Pyridazine-3-carboxylic acid amide (RO9021) | Potent inhibition of BCR, FcγR, and FcϵR signaling | nih.gov |

| VEGFR-2 | Pyridazine-urea Derivatives | 60.7 nM - 1.8 µM | nih.gov |

| CDK2 | 3,6-disubstituted Pyridazines | 20.1 nM - 151 nM | nih.gov |

Beyond kinase inhibition, pyridazine derivatives have been shown to directly impact cancer cell viability by halting proliferation and inducing programmed cell death (apoptosis). nih.govresearchgate.net Studies on 3,6-disubstituted pyridazines revealed excellent to moderate anticancer action against human breast cancer cell lines (T-47D and MDA-MB-231). nih.govresearchgate.net The most potent compounds inhibited cancer cell growth with submicromolar IC50 values. researchgate.net

Flow cytometric analysis has confirmed the ability of certain derivatives to induce apoptosis. For example, treatment of MCF-7 breast cancer cells with a novel thiophene-based compound, which can be conceptually related to heterocyclic drug design, led to a significant increase in both early and late apoptotic cell populations. nih.govresearchgate.net The induction of apoptosis is a hallmark of effective anticancer agents, as it leads to the safe and efficient elimination of tumor cells. nih.gov The mechanisms often involve the activation of key apoptotic proteins and pathways, which can be triggered by the upstream inhibition of survival signals controlled by kinases. nih.gov

The anti-angiogenic activity of pyridazine derivatives is strongly linked to their ability to inhibit VEGFR-2. nih.gov By blocking the VEGFR-2 signaling pathway, these compounds can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. bohrium.comnih.gov Several novel series of pyridazines were specifically designed to target VEGFR-2, and the most potent derivatives effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) in cellular assays. nih.gov This potent anti-angiogenic activity, combined with direct antitumor effects, makes these compounds promising candidates for cancer therapy. drugbank.comnih.gov

Anti-inflammatory and Analgesic Modulations

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. The core pyridazine structure is amenable to modifications that can effectively target key enzymes and pathways involved in inflammation and pain signaling.

Research into pyridazinone derivatives, which can be synthesized from dichloropyridazine precursors, has yielded compounds with notable inhibitory activity against cyclooxygenase (COX) enzymes. For instance, a series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and evaluated for their anti-inflammatory properties. Several of these compounds exhibited anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in carrageenan-induced rat paw edema models. This suggests that the pyridazinone scaffold is a promising framework for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

In the realm of analgesia, various pyridazine derivatives have shown potent activity in preclinical models of pain. A study on 4,6-diaryl pyridazines substituted with arylpiperazinyl moieties revealed significant antinociceptive effects in the phenylbenzoquinone-induced writhing test. The analgesic action of some of these compounds appears to be mediated through both opioid and serotonergic pathways. This dual mechanism of action could offer a broader spectrum of pain relief.

A patent for inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling, described the synthesis of various compounds starting from ethyl 4,6-dichloropyridazine-3-carboxylate. These derivatives were developed for the treatment of inflammatory and autoimmune conditions, highlighting the direct utility of this starting material in creating potent anti-inflammatory agents.

Table 1: Selected Pyridazine Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Class | Specific Derivative Example | Biological Activity | Model/Assay |

|---|---|---|---|

| 6-Aryl-dihydropyridazinones | 2k and 2n from a synthesized series | Comparable to etoricoxib | Carrageenan-induced rat paw edema |

| 4,6-Diaryl Pyridazines | 2h from a synthesized series | Significant antinociceptive effects | Phenylbenzoquinone-induced writhing test |

| Syk Inhibitors | Ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate intermediate | Treatment of inflammatory conditions | Patent-described synthesis |

Cardiovascular System Effects: Antihypertensive and Cardiotonic Properties

The pyridazine scaffold is a well-established pharmacophore in cardiovascular drug discovery. Derivatives of this compound have been explored for their potential to treat hypertension and heart failure through various mechanisms.

The synthesis of 3-hydrazino-6-monoalkylaminopyridazines from 3,6-dichloropyridazine (B152260) has yielded compounds with significant antihypertensive activity, in some cases exceeding that of the established drug hydralazine. These compounds primarily exert their effects through vasodilation, leading to a reduction in blood pressure. Further studies on 6-(substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones have also demonstrated their potential as antihypertensive agents.

In the area of cardiotonic agents for the treatment of congestive heart failure, pyridazinone derivatives have shown promise as positive inotropic agents, often coupled with vasodilatory and antithrombotic effects. A series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were synthesized and found to possess potent inotropic and vasodilator activity. These compounds act by inhibiting cyclic AMP-phosphodiesterase, leading to increased myocardial contractility and vasodilation.

Table 2: Cardiovascular Effects of Selected Pyridazine Derivatives

| Derivative Class | Activity | Mechanism of Action (if known) |

|---|---|---|

| 3-Hydrazino-6-monoalkylaminopyridazines | Antihypertensive | Vasodilation |

| 6-(Substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones | Antihypertensive | Not specified |

| (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones | Positive inotropic, Vasodilatory | cAMP-phosphodiesterase inhibition |

While the broader class of nitrogen-containing heterocycles, including pyrimidines, has been investigated for diuretic properties, specific studies detailing the diuretic activity of derivatives synthesized directly from this compound are less common. However, the structural similarity of pyridazines to other known diuretics suggests that this class of compounds warrants further investigation for this therapeutic application. The development of orally active and potassium-sparing diuretics is an ongoing area of research, and the versatile pyridazine scaffold could offer a platform for the design of novel diuretic agents.

Several pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation, making them attractive candidates for the development of antithrombotic therapies. The aforementioned (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones not only exhibited cardiotonic and vasodilatory effects but also demonstrated significant in vivo antithrombotic activity. Their mechanism of action is linked to the inhibition of platelet aggregation. The ability to combine positive inotropic, vasodilatory, and antithrombotic properties in a single molecule is particularly advantageous for the treatment of complex cardiovascular conditions like congestive heart failure.

Antituberculosis Research Endeavors

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyridazine derivatives have emerged as a promising class of compounds in this area. Research has shown that tri- and tetracyclic compounds synthesized from 3,6-dichloropyridazine-4-carboxamides exhibit significant antimycobacterial activity. These carboxamides are closely related to and can be derived from this compound. The study highlighted the importance of the substitution pattern on the pyridazine ring for antitubercular efficacy. Further investigations into novel pyridazine derivatives have identified compounds with moderate activity against Mycobacterium tuberculosis, underscoring the potential of this scaffold in developing new treatments for tuberculosis.

Table 3: Antituberculosis Activity of Pyridazine Derivatives

| Starting Material | Derivative Class | Key Finding |

|---|---|---|

| 3,6-Dichloropyridazine-4-carboxamides | Tri- and tetracyclic pyridazines | Significant antimycobacterial activity, dependent on substitution pattern. |

| Various pyridazine precursors | Novel pyridazine series | Three compounds identified with moderate activity against M. tuberculosis. |

Antidiabetic Compound Development

The pyridazine nucleus has also been explored for its potential in developing new antidiabetic agents. A review of the pharmacological activities of pyridazinone derivatives indicates their potential as antidiabetic compounds. More specifically, research into novel sulfonylurea and thiourea (B124793) derivatives incorporating a pyridazine moiety has yielded compounds with significant antihyperglycemic effects in animal models of diabetes. These findings suggest that the pyridazine scaffold can be effectively utilized to design molecules that modulate glucose metabolism.

Table 4: Antidiabetic Potential of Pyridazine Derivatives

| Derivative Class | Biological Target/Activity | Key Finding |

|---|---|---|

| Pyridazine-substituted sulfonylurea and thiourea derivatives | Insulin release | Significant antihyperglycemic effect in diabetic rat models. |

Neurological Activity: Anticonvulsant and Neuroprotective Applications

Derivatives of pyridazine have shown considerable promise in the treatment of neurological disorders, particularly epilepsy. A number of studies have focused on the synthesis and evaluation of pyridazine-containing compounds as anticonvulsant agents. For example, a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives were synthesized and showed potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Certain derivatives provided 100% protection in the MES test, indicating their potential to prevent the spread of seizures.

In the area of neuroprotection, pyridazine derivatives have been investigated as activators of Excitatory Amino Acid Transporter 2 (EAAT2), a protein responsible for clearing excess glutamate (B1630785) from the synapse. Over-activation of glutamate receptors can lead to excitotoxicity and neuronal damage. A series of novel pyridazine derivatives were synthesized and found to be effective EAAT2 activators. In a rat model of oxaliplatin-induced neuropathic pain, one of the lead compounds demonstrated a superior antihypersensitive profile, suggesting its potential for protecting neurons from damage and alleviating neuropathic pain.

Table 5: Neurological Activity of Selected Pyridazine Derivatives

| Compound Class | Activity | Model/Assay |

|---|---|---|

| 5-Substituted pyrido[2,3-d]pyridazin-8(7H)-ones | Anticonvulsant | Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests |

| Thioether-substituted pyridazines | Neuroprotective (EAAT2 activation) | Oxaliplatin-induced neuropathic pain model in rats |

Antiviral and Anti-HIV Investigations

The pyridazine framework is a key component in the design of novel antiviral agents, with significant research focused on combating the Human Immunodeficiency Virus (HIV). Scientists have successfully synthesized and evaluated various series of pyridazine derivatives, demonstrating their potential to inhibit different stages of the HIV life cycle.

One major area of investigation is the development of pyridazine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a crucial enzyme for the replication of HIV, making it a prime target for antiretroviral therapy. unav.edu In one study, a series of diarylpyridazine (DAPD) derivatives were synthesized and tested for their anti-HIV-1 activity. Many of these compounds showed excellent efficacy at submicromolar concentrations. nih.gov The most promising compound from this series, designated 8g, inhibited HIV-1 IIIB in MT-4 cells with a very low EC50 value of 0.034 µM, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

Another class of derivatives, the imidazo[1,5-b]pyridazines, has also been explored for its ability to inhibit HIV-1 reverse transcriptase. nih.gov Structure-activity relationship studies suggest that the interaction with the enzyme involves hydrogen-bond acceptance and aromatic π-orbital bonding. nih.gov A particularly potent compound, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, demonstrated exceptional activity against the reverse transcriptase of HIV-1 with an IC50 of 0.65 nM. nih.gov Several compounds in this series also inhibited HIV-1 replication in vitro at levels comparable to the established nucleoside drug Zidovudine (AZT). nih.gov

Beyond reverse transcriptase, HIV-1 integrase is another enzyme target for which pyridazine derivatives have been designed. One study reported a derivative that acted as a strand-transfer step inhibitor of the viral integration process at micromolar concentrations. researchgate.net The antiviral spectrum of pyridazine derivatives is not limited to HIV; various compounds have also shown activity against other viruses, including Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A Virus (HAV). researchgate.netresearchgate.net

Table 1: Anti-HIV Activity of Selected Pyridazine Derivatives

| Derivative Class | Compound | Target | Activity Metric | Value | Reference Drug(s) |

|---|---|---|---|---|---|

| Diarylpyridazine (DAPD) | Compound 8g | HIV-1 Reverse Transcriptase | EC50 | 0.034 µM | Nevirapine, Delavirdine |

| Imidazo[1,5-b]pyridazine | 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone | HIV-1 Reverse Transcriptase | IC50 | 0.65 nM | Zidovudine (AZT) |

Other Emerging Pharmacological Activities of Pyridazine Derivatives

The structural versatility of the pyridazine nucleus has allowed for its incorporation into compounds exhibiting a wide range of biological effects beyond antiviral activity. sarpublication.comresearchgate.net These derivatives are being actively investigated for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects. sarpublication.comsemanticscholar.orgrjptonline.org

Anti-inflammatory and Analgesic Activities: Pyridazinone derivatives, which contain a carbonyl group on the pyridazine ring, have been a focus of research for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than existing medications. sarpublication.com For instance, pyrazolo-pyrimidino-pyridazine derivatives have demonstrated potent anti-inflammatory and analgesic activities in preclinical studies, with efficacy comparable to reference drugs like Indomethacin and valdecoxib, respectively. semanticscholar.org Notably, these compounds did not show any gastric ulcerogenic effects in the tested animal models. semanticscholar.org

Antimicrobial Activity: The pyridazine scaffold is present in molecules with broad-spectrum antimicrobial properties. Studies have shown that certain pyridazine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi. researchgate.netsemanticscholar.org

Cardiovascular and Antihypertensive Activities: Several pyridazine-based drugs are already in clinical use for cardiovascular conditions, such as Cadralazine and Hydralazine, which are vasodilators used to treat hypertension. researchgate.net Ongoing research has identified new 6-(substituted phenyl)-2-(4-substituted phenyl-5-thoxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives with significant antihypertensive activity in non-invasive tests. researchgate.net

Anticancer Activity: The potential of pyridazine derivatives as anticancer agents is an area of intense investigation. sarpublication.comresearchgate.net These compounds have been shown to target various mechanisms involved in cancer progression.

Central Nervous System (CNS) Activities: Derivatives of the pyridazine ring have also been found to possess a range of CNS activities, including anticonvulsant, antidepressant, anxiolytic, and sedative properties. sarpublication.comrjptonline.org This highlights the broad potential of this chemical class in developing treatments for neurological and psychiatric disorders.

Table 2: Summary of Other Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Derivative Class/Example | Key Findings |

|---|---|---|

| Anti-inflammatory | Pyrazolo-pyrimidino-pyridazines | Edema inhibition increased with time; no gastric ulcerogenic effect. semanticscholar.org |

| Analgesic | Pyrazolo-pyrimidino-pyridazines | Activity increased with time, comparable to valdecoxib. semanticscholar.org |

| Antimicrobial | Various Pyridazine Derivatives | Inhibition of Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.netsemanticscholar.org |

| Antihypertensive | Dihydropyridazinone derivatives | Appreciable activity demonstrated in non-invasive tail-cuff method. researchgate.net |

| Anticancer | Various Pyridazine Derivatives | Recognized as an important scaffold for anticancer drug design. sarpublication.comresearchgate.net |

| Anticonvulsant | Various Pyridazine Derivatives | Identified as a potential therapeutic area for this class of compounds. sarpublication.comrjptonline.org |

Agrochemical Applications of Pyridazine Derivatives

Herbicidal Activity and Mechanism of Action in Plant Systems (e.g., Photosynthesis Inhibition)

Pyridazine (B1198779) derivatives are a significant class of compounds in herbicide development, known for their efficacy in controlling a wide range of weeds. nbinno.comresearchgate.net Their mechanism of action often involves the disruption of essential plant processes, most notably photosynthesis. researchgate.net

Many pyridazine-based herbicides function by inhibiting photosystem II (PSII), a key component of the photosynthetic electron transport chain. researchgate.net For instance, the herbicide pyridate (B1679944) is known to inhibit photosynthesis at PSII. researchgate.net Another critical target for pyridazine herbicides is the enzyme phytoene (B131915) desaturase (PDS), which is essential for carotenoid biosynthesis. acs.org Carotenoids protect chlorophyll (B73375) from photo-oxidation; their inhibition leads to the destruction of chlorophyll and subsequent bleaching of the plant tissues. acs.orgnih.gov Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org

Research has shown that specific structural features of pyridazine derivatives are crucial for their herbicidal activity. For example, studies on 3-phenoxypyridazines revealed that compounds like 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazine showed potent pre-emergence effects on weeds such as barnyardgrass and spikerush, with good selectivity for rice plants. tandfonline.com Similarly, the presence of an electron-withdrawing group at the para-position of a benzene (B151609) ring attached to the pyridazine core has been found to be essential for high herbicidal activity in another series of derivatives. nih.gov A recently developed pyridazine derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1), has demonstrated excellent pre- and post-emergence herbicidal activity by inhibiting PDS, preventing photosynthesis, and inducing the accumulation of 15-cis-phytoene. acs.org

| Compound Name | Target Weeds | Mechanism of Action | Reference |

|---|---|---|---|

| Pyridate | Triazine-resistant dicotyledonous weeds | Inhibition of Photosystem II | researchgate.net |

| Norflurazon | General weed control | Phytoene Desaturase (PDS) Inhibition | acs.org |

| 3-Phenoxypyridazine | Barnyardgrass, Spikerush | Not specified | tandfonline.com |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli, Portulaca oleracea, Broadleaf weeds | Phytoene Desaturase (PDS) Inhibition | acs.org |

Insecticidal Properties and Pest Control Strategies

The pyridazine scaffold is also integral to the development of modern insecticides. nih.govbibliomed.org These compounds can act on various targets within the insect's nervous system. epa.gov Optimization studies, which initially focused on herbicides, have led to the discovery of pyridazine amides with potent aphicidal properties. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features for insecticidal potency. For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridine (B92270) and pyridazine rings often resulted in a loss of insecticidal activity against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov However, replacing the amide group with hydrazines, hydrazones, or hydrazides was well-tolerated, leading to compounds with significantly improved potency. nih.gov

Another notable pyridazine-based insecticide is dimpropyridaz. It demonstrates significant activity against A. gossypii and is believed to be a pro-insecticide. rhhz.net Its metabolite, a pyridazine pyrazolecarboxamide, acts by blocking signaling upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, thereby inhibiting the firing of chordotonal organs. rhhz.net Neonicotinoids, a major class of insecticides, often feature a pyridine ring, which shares structural similarities with pyridazine, highlighting the importance of such nitrogen-containing heterocycles in insecticide design. acs.org

| Compound Class/Name | Target Pests | Mechanism of Action | Reference |

|---|---|---|---|

| [6-(3-pyridyl)pyridazin-3-yl]amides | Green peach aphid (Myzus persicae), Cotton aphid (Aphis gossypii) | Not specified | nih.gov |

| Dimpropyridaz | Cotton aphid (Aphis gossypii) | Blockage of signaling upstream of TRPV channels | rhhz.net |

Fungicidal Efficacy in Agricultural Contexts

Pyridazine derivatives have also been investigated for their potential as fungicides to control various plant pathogenic fungi. researchgate.netbenthamdirect.com Their broad-spectrum biological activity extends to antifungal and antibacterial properties, which are relevant in agricultural settings. researchgate.netnih.gov

The fungicide imibenconazole, for example, contains a pyridazine-like structure and acts as a 14-α demethylase inhibitor, which is effective against a wide range of diseases in fruits and vegetables. researchgate.net The introduction of a trifluoromethyl group onto the pyridazine skeleton has been shown to increase antimicrobial activity. nih.gov Certain patented pyridazine derivatives have demonstrated unexpected and improved fungicidal activity, including curative action, making them suitable for combating fungal infestations in crops. researchgate.net These compounds are designed to control or prevent infestation by phytopathogenic microorganisms. researchgate.net

| Compound Name/Class | Target Pathogens | Mechanism of Action | Reference |

|---|---|---|---|

| Imibenconazole | Wide range of fungal diseases in fruit, vegetables, etc. | 14-α demethylase inhibition | researchgate.net |

| Pyridazine-fluorine derivatives | General antibacterial and antifungal | Not specified | nih.gov |

Plant Growth Regulation and Crop Protection Agents

Beyond pest and weed control, pyridazine derivatives have found applications as plant growth regulators (PGRs), highlighting their immense potential in agricultural science. benthamdirect.combibliomed.org These compounds can influence various aspects of plant development, such as germination and morphogenesis. researchgate.net

Some pyridazine derivatives act by inhibiting the biosynthesis of gibberellins, which are natural plant hormones that regulate growth processes like stem elongation. ahdb.org.uk For example, 3-phenoxypyridazine, in addition to its herbicidal properties, has been compared with maleic hydrazide for its growth-regulating activity. tandfonline.com Other derivatives have shown a growth-stimulatory effect in preliminary screenings. researchgate.net The versatility of the pyridazine structure allows for its modification to create compounds that can either inhibit or promote growth, depending on the desired agricultural outcome. nbinno.commdpi.com This adaptability makes pyridazines a valuable chemical intermediate for developing a wide range of crop protection agents. nbinno.com

| Compound Name/Class | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 3-Phenoxypyridazine | Growth regulation | Compared with maleic hydrazide | tandfonline.com |

| General Pyridazine Derivatives | Growth stimulatory activity | Influence on germination and morphogenesis | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Pyridazine Based Compounds

Influence of Substituent Effects on Biological and Chemical Properties

The biological and chemical properties of the pyridazine (B1198779) core are highly tunable through the strategic placement of various substituents. blumberginstitute.org The electronic and steric effects of these functional groups can profoundly alter a molecule's lipophilicity, aqueous solubility, metabolic stability, and target-binding affinity. nih.govblumberginstitute.org

For instance, in the context of 3,6-disubstituted pyridazines, the occupation of positions ortho to the ring nitrogens increases steric hindrance around a potential metal-binding center, which can inhibit the formation of active complexes or reduce their lifetime. nih.gov Conversely, substituting a phenyl ring with a C-3-substituted pyridazine has been shown to reduce lipophilicity (Log D7.4) and human serum albumin binding, which can be advantageous for drug developability. nih.gov

The nature of the substituents is paramount. Studies on substituted pyrazinecarboxamides, a related class of diazines, demonstrated that the introduction of chloro and tert-butyl groups can increase lipophilicity and, in some cases, enhance biological activity. mdpi.com However, a linear relationship is not always observed, as excessive lipophilicity can also lead to a decrease in activity. mdpi.com The electronic properties of substituents also play a key role; electron-withdrawing groups like trifluoromethyl or amide can influence the reactivity and interaction of the molecule with its biological target. acs.org The strategic placement of halogens, for example, can stabilize important conformations through intramolecular interactions. blumberginstitute.org

Table 1: Impact of Substituents on Physicochemical and Biological Properties of Pyridazine and Related Azine Scaffolds

| Scaffold/Position | Substituent | Observed Effect | Reference |

| Pyridazine | Replacement of Phenyl ring | Reduced LogP by ~2 units, improved water solubility. | cambridgemedchemconsulting.com |

| Pyridazine (3-position) | Various groups | Can minimize steric effects by binding through the N1 atom. | nih.gov |

| Pyridazine (3,6-positions) | Various groups | Increased steric demand, potentially reducing active complex lifetime. | nih.gov |

| Pyrazine | -Cl, -C(CH₃)₃ | Increased lipophilicity, variable impact on antimycobacterial activity. | mdpi.com |

| Phenyl (replaced by Pyridazine) | Pyridazine ring | 2.17 unit reduction in Log D7.4, enhanced aqueous solubility. | nih.gov |

Modulation of the Pyridazine Core for Enhanced Bioactivity

Altering the core heterocyclic structure is a fundamental strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. SAR studies have repeatedly shown that the pyridazine nucleus can be a "privileged structure," where its replacement by isomeric rings like pyridine (B92270) or pyrimidine (B1678525) leads to a dramatic loss of biological activity. nih.gov

In the development of splicing modulators for the SMN2 gene, a compound featuring a pyridazine scaffold was found to be highly active. nih.gov When the pyridazine core was replaced with isomeric pyridines, pyrimidines, or pyrazine, the resulting compounds were all inactive, highlighting the critical role of the specific arrangement of the two adjacent nitrogen atoms in the pyridazine ring for biological function. nih.gov

Further SAR studies on pyridazinone-based glucan synthase inhibitors involved modifications to the core structure to optimize activity. nih.gov In another example of rational design, researchers performed scaffold hopping by expanding a pyrazole (B372694) ring into a pyridazine ring to develop novel JNK1 inhibitors for anticancer applications. acs.org This core modulation strategy, combined with other modifications, aimed to leverage the potent anticancer effects associated with the pyridazine moiety. acs.org

Table 2: Effect of Pyridazine Core Modulation on Biological Activity

| Original Scaffold | Modulated Scaffold | Target/Activity | Outcome | Reference |

| Pyridazine | Pyridine, Pyrimidine, Pyrazine | SMN2 Splicing Modulation | Loss of significant activity. | nih.gov |

| Pyrazole | Pyridazine | JNK1 Inhibition | Scaffold hopping strategy to design new potential anticancer agents. | acs.org |

| Pyridazinone | Modified Pyridazinone Core | Glucan Synthase Inhibition | Optimization of antifungal activity. | nih.gov |

Stereoelectronic Effects and Conformational Analysis in SAR

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular geometry and reactivity, are crucial in understanding the SAR of pyridazine derivatives. The interaction between bonding, non-bonding, and anti-bonding orbitals dictates the molecule's preferred conformation and its ability to interact with a target. youtube.com Hyperconjugative interactions, such as those between lone pair orbitals (n) or sigma (σ) bonds and empty sigma-star (σ*) orbitals, can stabilize specific conformations and influence bond lengths and reactivity. researchgate.net

For pyridazine, the two adjacent sp²-hybridized nitrogen atoms create a unique electronic distribution and dipole moment. nih.govnih.gov This can lead to specific phenomena, such as a hapotropic shift observed between the two nitrogen atoms in certain iridium-pyridazine complexes. nih.gov The conformation of substituents on the pyridazine ring is critical for biological activity. For example, the planarity of a molecule can be essential for maintaining an intramolecular hydrogen bond, a feature confirmed by single-crystal X-ray structures in some bioactive compounds. blumberginstitute.org